An In-depth Technical Guide to 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride (CAS: 207287-79-4)
An In-depth Technical Guide to 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride (CAS: 207287-79-4)
This document provides a comprehensive technical overview of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride, a key intermediate and structural scaffold in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this guide delves into the compound's physicochemical properties, synthesis, analytical validation, and applications, grounding all information in established scientific principles and authoritative sources.
Section 1: Core Physicochemical Properties and Identification
3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride is a biphenyl derivative, a class of compounds recognized for its versatile role in the development of novel therapeutic agents and functional materials. The specific arrangement of the methoxy and amine groups on the biphenyl core imparts unique electronic and steric properties, making it a valuable building block for targeted molecular design.
Key quantitative and identifying data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride | Internal |
| CAS Number | 207287-79-4 | [1] |
| Molecular Formula | C₁₃H₁₄ClNO | Derived |
| Molecular Weight | 235.71 g/mol | Calculated (Base: 199.25[1] + HCl: 36.46) |
| Appearance | Off-white to light yellow solid | [1] |
| Predicted Boiling Point | 340.3 ± 17.0 °C | [1] |
| Predicted pKa | 4.33 ± 0.10 | [1] |
Section 2: Synthesis and Purification: A Validated Workflow
The construction of the biphenyl scaffold is most reliably achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a method of choice. This approach is favored for its high functional group tolerance, mild reaction conditions, and consistently high yields. The following protocol outlines a representative synthesis, designed as a self-validating system that includes in-process controls and purification to ensure high purity of the final product.
Experimental Protocol: Suzuki Coupling and Salt Formation
Objective: To synthesize 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride from commercially available starting materials.
Step 1: Suzuki-Miyaura Cross-Coupling
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Reactant Preparation: In a two-necked round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 1-bromo-4-nitrobenzene (1.0 eq), 3-methoxyphenylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
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Scientist's Note: The nitro group serves as a stable, electron-withdrawing precursor to the amine, preventing interference with the palladium catalyst. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent and Base Addition: Add a degassed 2M aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq) and a solvent system such as 1,4-dioxane or a DMF/water mixture.
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Causality: The base is essential for the transmetalation step of the catalytic cycle. The solvent system is chosen to ensure solubility of both the organic and inorganic reagents.
-
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[2]
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Purification: Purify the crude 3'-methoxy-4-nitro-[1,1'-biphenyl] by column chromatography on silica gel to yield the pure intermediate.
Step 2: Reduction of the Nitro Group
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Reaction Setup: Dissolve the purified nitro-biphenyl intermediate in a solvent such as ethanol or methanol. Add a reducing agent, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Reaction: Stir at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Work-up: If using SnCl₂, quench the reaction and basify with a NaOH solution to precipitate tin salts, then filter and extract the product. If using catalytic hydrogenation, filter off the catalyst through Celite. Concentrate the filtrate to obtain the free amine, 3'-Methoxy-[1,1'-biphenyl]-4-amine.
Step 3: Hydrochloride Salt Formation
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Protonation: Dissolve the purified free amine in a minimal amount of a suitable solvent like anhydrous diethyl ether or methanol.
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Precipitation: Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or by bubbling HCl gas) while stirring.[3][4]
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Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.
Caption: General workflow for the synthesis of 3'-Methoxy-[1,1'-biphenyl]-4-amine HCl.
Section 3: Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach ensures that the material meets the stringent quality standards required for research and development.
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High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) and UV detection is standard. The resulting chromatogram should show a single major peak, allowing for purity quantification above 95% or 98%, depending on the application's requirements.[5]
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. The analysis should reveal the molecular ion peak corresponding to the free base.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation. The spectra provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the biphenyl rings.
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Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to verify the presence of key functional groups, such as N-H stretches from the amine hydrochloride and C-O stretches from the methoxy group.
Caption: Standard analytical workflow for compound characterization and quality control.
Section 4: Applications in Research and Drug Development
The biphenyl amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. The specific 3'-methoxy-4-amine substitution pattern offers a versatile platform for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
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Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a biphenyl core to occupy the hydrophobic regions of the ATP-binding pocket. This compound serves as an excellent starting point for developing inhibitors of targets like Janus Kinase (JAK), which are implicated in inflammatory diseases.[6]
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Intermediate for Immuno-oncology Agents: The biphenyl motif is present in small molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway. This compound can be elaborated into dual-function inhibitors, for example, by incorporating a hydroxamic acid moiety to also target histone deacetylases (HDACs), creating agents with synergistic anti-cancer effects.[7]
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Development of CNS-Active Agents: Arylpiperazine derivatives, often containing a biphenyl fragment, are widely explored for their activity on central nervous system targets like serotonin receptors. This amine can be used in the synthesis of novel ligands with potential applications as antidepressants or anxiolytics.[4]
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Fragment-Based Drug Discovery: As a well-defined chemical entity, it is a valuable fragment for screening campaigns to identify initial hits against a wide range of protein targets.
Section 5: Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical intermediate.
GHS Hazard Identification:
Recommended Handling Procedures:
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Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid breathing dust. Use engineering controls to minimize dust generation.
-
Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[8][10]
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and dark place.[1][11]
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For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[1]
Conclusion
3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride is a well-characterized and synthetically accessible compound of significant interest to the scientific community. Its defined physicochemical properties, coupled with a robust synthetic pathway and clear analytical profile, establish it as a reliable building block. Its proven utility as a core scaffold in the discovery of potent and selective modulators of key biological targets underscores its continued importance in advancing pharmaceutical research and development.
References
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MP Biomedicals. (2017). Safety Data Sheet - Methoxyphenamine Hydrochloride. Retrieved from [Link]
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ResearchGate. (2013). From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices. Retrieved from [Link]
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PubMed Central. (2025). Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors. Retrieved from [Link]
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ChEMBL. (n.d.). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. EMBL-EBI. Retrieved from [Link]
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PubMed. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Retrieved from [Link]
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ResearchGate. (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Retrieved from [Link]
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MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Retrieved from [Link]
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MDPI. (2021). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
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